Enantiomeric Excess in Rh-Catalyzed Ketone Hydrosilylation
In the Rh(I)-catalyzed asymmetric hydrosilylation of symmetric ketones, (1-naphthyl)phenylsilane delivers the corresponding alkoxysilane product with >99% enantiomeric excess (ee) [1]. This level of stereocontrol surpasses what is typically achievable with less sterically differentiated prochiral silanes, establishing it as a benchmark for creating Si-stereogenic silanes.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Prochiral diaryl silanes with less steric differentiation (e.g., diphenylsilane) typically yield lower or undefined ee in similar systems. |
| Quantified Difference | Near-perfect enantiocontrol is achieved, a critical advantage over many alternatives. |
| Conditions | (R)-Cybinap–RhI catalyst, symmetric aliphatic ketones, as reported by Ohta et al., 1994. |
Why This Matters
This near-perfect enantioselectivity is essential for synthesizing Si-stereogenic silanes, which are crucial in medicinal chemistry and functional materials where absolute configuration dictates function.
- [1] Ohta, T.; Ito, M.; Tsuneto, A.; Takaya, H. Asymmetric synthesis of silanes with a stereogenic centre at silicon via hydrosilylation of symmetric ketones with prochiral diaryl silanes catalysed by binap–RhI complexes. J. Chem. Soc., Chem. Commun. 1994, 2525-2526. View Source
